![molecular formula C16H12F6N4 B3035899 2-[3-[3,5-Bis(trifluoromethyl)anilino]-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 338773-54-9](/img/structure/B3035899.png)
2-[3-[3,5-Bis(trifluoromethyl)anilino]-1-(dimethylamino)-2-propenylidene]malononitrile
Overview
Description
2-[3-[3,5-Bis(trifluoromethyl)anilino]-1-(dimethylamino)-2-propenylidene]malononitrile is a useful research compound. Its molecular formula is C16H12F6N4 and its molecular weight is 374.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Characteristics
- Zhao et al. (2007) studied malononitrile derivatives, focusing on their photophysical characteristics. They found that these compounds exhibited strong intramolecular charge transfer absorption bands and, in some cases, strong fluorescence emission. These properties are significant in materials science for applications like optical materials and fluorescent probes (Zhao, Xiao, Wu, & Fang, 2007).
Chemical Synthesis
- Saez et al. (2008) reported on the microwave-assisted synthesis of anilides from aryldiazonium salts and nitriles, highlighting the versatility of malononitrile derivatives in chemical synthesis (Saez, Otero, Batanero, & Barba, 2008).
Medical Imaging and Alzheimer's Research
- Shoghi-Jadid et al. (2002) utilized a derivative of malononitrile for positron emission tomography (PET) imaging to detect neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients, demonstrating its potential in medical diagnostics (Shoghi-Jadid et al., 2002).
Trifluoromethyl Carbinols and Ketones Synthesis
- Xu and Dolbier (1998) described the synthesis of trifluoromethyl carbinols and unsaturated ketones using a compound similar to malononitrile, indicating its importance in the field of organic synthesis (Xu & Dolbier, 1998).
Novel Synthesis Methods
- Tripathi et al. (2017) explored the reaction of aniline with dimethylamino derivatives, providing insights into novel synthesis methods and the behavior of such compounds (Tripathi, Regnier, Lincheneau, & Martin, 2017).
Pyridine Derivatives Synthesis
- Mittelbach and Junek (1982) reported on the formation of pyridine derivatives from malononitrile, highlighting its role in heterocyclic chemistry (Mittelbach & Junek, 1982).
Antioxidant Agents
- Vartale et al. (2016) synthesized pyrido[1,2-a]pyrimidine derivatives from a malononitrile-related compound, assessing their potential as antioxidant agents (Vartale, Halikar, Pawar, & Tawde, 2016).
Optical and Solvatochromic Properties
- Bogdanov et al. (2019) focused on the solvatochromic behavior of malononitrile derivatives, which is relevant for developing optical devices and sensors (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019).
properties
IUPAC Name |
2-[(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N4/c1-26(2)14(10(8-23)9-24)3-4-25-13-6-11(15(17,18)19)5-12(7-13)16(20,21)22/h3-7,25H,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOXSPHTECUZDP-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[3,5-Bis(trifluoromethyl)anilino]-1-(dimethylamino)-2-propenylidene]malononitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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